2,8-Dichloro-10-methyl-10H-phenoxazine
Description
Properties
CAS No. |
72403-90-8 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,8-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-6-8(14)2-4-12(10)17-13-5-3-9(15)7-11(13)16/h2-7H,1H3 |
InChI Key |
FMITTZJEJCNYCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)OC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine can be achieved through several synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with 2-chlorobenzoquinone, followed by cyclization to form the phenoxazine ring. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,8-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of 2,8-Dichloro-10-methyl-10H-phenoxazine can lead to the formation of hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,8-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes, which leads to its antimicrobial and antitumor effects . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Heteroatom Influence
- Phenoxazine vs. Phenothiazine: The oxygen atom in phenoxazine reduces electron density in the aromatic system compared to sulfur in phenothiazines, leading to weaker electron-donating effects. This difference impacts redox behavior and conjugation in applications like organic electronics .
- Chlorine Substitution: The 2,8-dichloro configuration in the target compound contrasts with phenothiazines like 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine (), where substituents are positioned to enhance steric bulk and modulate receptor binding in pharmaceuticals.
Substituent Effects
- Methyl Group at N10: The 10-methyl group in 2,8-Dichloro-10-methyl-10H-phenoxazine enhances stability by reducing oxidation susceptibility, similar to 10-Methyl-10H-phenothiazine (melting point 99–101°C, ).
- Chloro vs. Nitro Groups: In 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (), the nitro group introduces strong electron-withdrawing effects, whereas chlorine in the target compound offers moderate electron withdrawal with lower reactivity.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Hypothetical data inferred from structural analogs.
- Thermal Stability: The higher melting point of 2,8-Dichloro-10-methyl-10H-phenoxazine compared to 10-Methyl-10H-phenothiazine suggests increased rigidity from chlorine substituents.
- Solubility: Both phenoxazine and phenothiazine derivatives exhibit poor water solubility due to hydrophobic aromatic cores, necessitating organic solvents for processing .
Q & A
Q. What are the common synthetic routes for preparing 2,8-Dichloro-10-methyl-10H-phenoxazine, and what key reaction conditions are required?
The synthesis of halogenated phenoxazine derivatives typically involves sequential functionalization of the phenoxazine core. For example, chlorination can be achieved using agents like phosphorus oxychloride (POCl₃) under reflux conditions. Methylation at the 10-position may involve nucleophilic substitution with methyl iodide in the presence of a base (e.g., NaH) . Regioselective introduction of chlorine at positions 2 and 8 requires careful control of stoichiometry and reaction time to avoid over-halogenation. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product .
Q. What spectroscopic techniques are most effective for characterizing 2,8-Dichloro-10-methyl-10H-phenoxazine, and what spectral features should be analyzed?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., split patterns due to chlorine substituents) and methyl group signals (~δ 3.0–3.5 ppm). Chlorine’s electronegativity causes deshielding of adjacent protons .
- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns consistent with chlorine isotopes (M+2 peaks).
- IR Spectroscopy : Detect C-Cl stretches (~550–750 cm⁻¹) and C-O-C vibrations (~1200–1300 cm⁻¹) .
Q. What are the key considerations when designing a purification protocol for 2,8-Dichloro-10-methyl-10H-phenoxazine following synthesis?
Purification often involves column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol). Monitoring via TLC (Rf ~0.3–0.5) ensures separation from byproducts like dihalogenated impurities. Recrystallization from ethanol or acetonitrile may improve purity, with melting point analysis (expected range: 150–170°C based on analogous phenoxazines ) used for validation.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction be optimized to determine the molecular structure of 2,8-Dichloro-10-methyl-10H-phenoxazine, and what challenges might arise during refinement?
- Crystal Growth : Use slow evaporation of a saturated solution in solvents like chloroform or toluene to obtain high-quality crystals .
- Data Collection : Employ a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Use SHELXL for structure solution and refinement. Challenges include disorder in the methyl or chlorine positions, which can be addressed using restraints (e.g., DFIX, SIMU) . Anisotropic displacement parameters for heavy atoms (Cl) improve model accuracy .
Q. What strategies can resolve discrepancies in crystallographic data between different studies of halogenated phenoxazine derivatives?
Discrepancies in unit cell parameters or bond lengths may arise from variations in:
- Temperature : Thermal expansion affects lattice constants (e.g., α, β, γ angles in triclinic systems ).
- Solvent Effects : Crystal packing differences due to solvent molecules (e.g., CHCl₃ vs. DMSO) can alter intermolecular distances.
- Refinement Protocols : Compare R-factors and residual electron density maps. Cross-validation using independent datasets or Hirshfeld surface analysis can resolve ambiguities .
Q. How does the electronic structure of 2,8-Dichloro-10-methyl-10H-phenoxazine influence its reactivity in cross-coupling reactions, and what computational methods can predict its behavior?
The electron-withdrawing chlorine substituents reduce electron density on the phenoxazine ring, favoring oxidative coupling reactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and sites for electrophilic attack . For Suzuki-Miyaura coupling, the 3- and 7-positions (para to chlorine) are likely reactive due to lower electron density .
Methodological Notes
- Crystallography : Always validate SHELXL-refined structures using checkCIF/PLATON to identify symmetry or displacement errors .
- Synthesis : Monitor reaction progress via LC-MS to detect intermediates and optimize yields .
- Data Interpretation : Use software like Mercury or Olex2 for 3D visualization of crystal packing and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
